

# Application Notes and Protocols for CEP-28122 Administration via Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEP-28122 |           |
| Cat. No.:            | B8037760  | Get Quote |

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of **CEP-28122**, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, via oral gavage in preclinical models.

### Introduction

**CEP-28122** is an orally active, small-molecule inhibitor of ALK kinase activity.[1] Constitutive activation of ALK through mechanisms such as chromosomal translocation, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] **CEP-28122** has demonstrated potent, dose-dependent antitumor activity in preclinical xenograft models of these cancers.[1][2] These protocols are designed to facilitate the effective and reproducible administration of **CEP-28122** for in vivo studies.

## **Mechanism of Action and Signaling Pathway**

CEP-28122 exerts its therapeutic effect by potently inhibiting the kinase activity of ALK, with an IC50 of 1.9 nM for recombinant ALK.[3][4][5] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. In cellular assays, CEP-28122 has been shown to inhibit the phosphorylation of NPM-ALK at tyrosine 664 with an IC50 of 20-30 nmol/L.[6] Inhibition of ALK activity by CEP-28122 leads to the suppression of downstream effectors, including STAT3, Akt, and ERK1/2.[3]





Click to download full resolution via product page

Figure 1: CEP-28122 Signaling Pathway.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and in vivo antitumor efficacy of **CEP-28122** from preclinical studies.

Table 1: In Vitro Potency of CEP-28122



| Assay Type                     | Target/Cell Line                           | IC50 Value                             |
|--------------------------------|--------------------------------------------|----------------------------------------|
| Enzymatic Assay                | Recombinant ALK                            | 1.9 nM[3][4][5]                        |
| Cellular Phosphorylation Assay | NPM-ALK (Sup-M2 & Karpas-<br>299 cells)    | 20-30 nM[6]                            |
| Cell Growth Inhibition         | Karpas-299 & Sup-M2 cells                  | Concentration-dependent (3-3000 nM)[3] |
| Cell Growth Inhibition         | EML4-ALK (NCI-H2228 & NCI-<br>H3122 cells) | Concentration-dependent (3-3000 nM)[6] |

Table 2: In Vivo Antitumor Activity of CEP-28122 via Oral Gavage



| Xenograft<br>Model      | Dose (mg/kg) | Dosing<br>Regimen | Duration | Outcome                                                                                            |
|-------------------------|--------------|-------------------|----------|----------------------------------------------------------------------------------------------------|
| Sup-M2 (ALCL)           | 3, 10, 30    | Twice Daily       | 12 days  | Dose-dependent antitumor activity. [3]                                                             |
| Sup-M2 (ALCL)           | 55, 100      | Twice Daily       | 4 weeks  | Complete tumor regression in 100% of mice, with no reemergence up to 60 days post-treatment.[1][6] |
| NB-1<br>(Neuroblastoma) | 30, 55       | Twice Daily       | 14 days  | 75% and 90% tumor growth inhibition, respectively.[6]                                              |
| NCI-H2228<br>(NSCLC)    | 30, 55       | Twice Daily       | 12 days  | Tumor regression.[6]                                                                               |
| NCI-H3122<br>(NSCLC)    | 30           | Twice Daily       | 12 days  | Significant tumor growth inhibition.                                                               |
| NCI-H3122<br>(NSCLC)    | 55           | Twice Daily       | 12 days  | Tumor stasis and partial tumor regression.[6]                                                      |

# **Experimental Protocols Formulation of CEP-28122 for Oral Gavage**

This protocol describes the preparation of **CEP-28122** for administration to animal models.

#### Materials:

• CEP-28122 (free base or mesylate salt)



- Vehicle: Polyethylene glycol 400 (PEG-400) or deionized water (dH2O)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure:

- Determine the required concentration of CEP-28122 based on the desired dose (mg/kg) and the dosing volume (e.g., 100 μL). The dose should be expressed as mg/kg equivalents of the free base.[6]
- Weigh the appropriate amount of CEP-28122 powder using an analytical balance.
- Transfer the powder to a sterile conical tube.
- Add the chosen vehicle (PEG-400 or dH2O) to the tube to achieve the final desired concentration.[6]
- Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.
- Visually inspect the solution/suspension for any undissolved particles.
- Prepare the formulation fresh daily or confirm its stability under storage conditions.

## Administration of CEP-28122 via Oral Gavage in Mice

This protocol outlines the procedure for administering the prepared **CEP-28122** formulation to mice.

#### Materials:

Prepared CEP-28122 formulation



- Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
- Syringes (e.g., 1 mL)
- Animal scale
- Tumor-bearing mice (e.g., SCID or nu/nu mice with subcutaneous xenografts)

#### Procedure:

- Animal Preparation:
  - Allow mice to acclimate to the facility for at least one week before the study begins.
  - Randomize tumor-bearing mice into treatment and vehicle control groups (typically 8-10 mice per group) once tumors reach a predetermined size.
- Dose Calculation:
  - Weigh each mouse immediately before dosing.
  - Calculate the exact volume of the formulation to be administered based on the mouse's body weight and the target dose in mg/kg.
- Administration:
  - Gently but firmly restrain the mouse.
  - Attach the gavage needle to the filled syringe. Ensure there are no air bubbles.
  - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
  - Slowly dispense the formulation (a typical volume is 100 μL).[6]
  - Withdraw the needle smoothly.
  - Observe the mouse for a short period to ensure there are no immediate adverse effects, such as respiratory distress.



#### Monitoring:

- Administer CEP-28122 or vehicle according to the specified dosing schedule (e.g., twice daily).[6]
- Monitor the body weight and tumor volume of each mouse every 2-3 days.
- Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue treatment for the duration specified in the study design (e.g., 12, 14, or 28 days).
   [1][6]



Click to download full resolution via product page



#### Figure 2: In Vivo Experimental Workflow.

## Safety and Tolerability

In preclinical studies, administration of **CEP-28122** was generally well-tolerated in mice and rats.[1] However, it is crucial to monitor animals for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse clinical signs. The vehicle-treated group serves as a critical baseline for these observations.[6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CEP-28122
   Administration via Oral Gavage]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8037760#dosing-and-administration-of-cep-28122-via-oral-gavage]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com